Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate
Overview
Description
Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the CAS Number: 64837-49-6 . It has a molecular weight of 192.63 and its IUPAC name is ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate . It appears as a colorless or white to yellow to yellow-brown solid or liquid .
Physical And Chemical Properties Analysis
Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate has a melting point of 29 °C and a boiling point of 110 °C (Press: 0.02 Torr) . Its density is predicted to be 1.462±0.06 g/cm3 . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .Scientific Research Applications
Fungicidal Activity
Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate and its derivatives have been explored for their potential fungicidal activities. For instance, a study on 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles), which are structurally related, demonstrated significant fungicidal activity against Rhizoctonia solani, a major rice disease in China. This research highlights the potential of thiadiazole derivatives in agricultural applications, specifically in combating rice sheath blight (H. Chen, Z. Li, & Y. Han, 2000).
Auxin Activities and Antiblastic Effects
In another study, derivatives of ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, a compound related to ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate, were synthesized and evaluated for their auxin activities. Although the auxin activities were not high, some derivatives exhibited antiblastic effects on wheat gemma, suggesting a potential role in plant growth regulation and agricultural applications (A. Yue, Mu Pingping, Zhang-Qi Yang, Z. Ting, & Lv Jian-zhou, 2010).
Antimicrobial, Antilipase, and Antiurease Activities
A study on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing a 1,3,4-thiadiazole nucleus, revealed these compounds exhibited good to moderate antimicrobial activity against certain microorganisms. Additionally, some compounds demonstrated antiurease and antilipase activities, indicating their potential in developing new therapeutic agents (Serap Başoğlu, Serdar Ulker, S. Alpay‐Karaoglu, & N. Demirbas, 2013).
Plant Growth Regulator Activity
Novel derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas, related structurally to ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate, showed promising activity as plant growth regulators. This suggests potential applications in agriculture for managing plant growth and development (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Antibacterial and Antifungal Activities
Research on 3-Chloro-1-(5-ethyl-[1,3,4] thiadiazole-2-yl)-4-phenyl-azetidin-2-one derivatives, related to ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate, demonstrated significant antibacterial and antifungal activities. This indicates their potential in developing new antimicrobial agents for medical and agricultural use (Sunil Makwane, S. D. Srivastava, R. Dua, & S. Srivastava, 2018).
Safety And Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H332-H335 , indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O2S/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWCUJDSRXQJRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C(S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60493116 | |
Record name | Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60493116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate | |
CAS RN |
64837-49-6 | |
Record name | Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60493116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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